1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
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Overview
Description
1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an azido group and multiple hydroxyl groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves multiple steps. One common method starts with the protection of hydroxyl groups followed by the introduction of the azido group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of trimethylsilyl chloride (TMSCl) and hexamethyldisilazane (HMDS) in the presence of a catalyst like tin(IV) chloride can facilitate the silylation of hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and minimizing by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary amines.
Scientific Research Applications
1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This compound can also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydrouridine: A modified nucleoside found in tRNA with similar structural features.
2-Thioadenosine: A compound with a similar sugar moiety but different functional groups.
Uniqueness
1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is unique due to its azido group, which provides distinct reactivity and potential for diverse applications. Its ability to undergo click chemistry reactions makes it particularly valuable in bioconjugation and material science.
Properties
Molecular Formula |
C9H13N5O6 |
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Molecular Weight |
287.23 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13N5O6/c10-13-12-9(3-15)6(18)5(17)7(20-9)14-2-1-4(16)11-8(14)19/h5-7,15,17-18H,1-3H2,(H,11,16,19)/t5-,6-,7+,9+/m0/s1 |
InChI Key |
VJWAPEMWZJWYOA-XZMZPDFPSA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O |
Origin of Product |
United States |
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